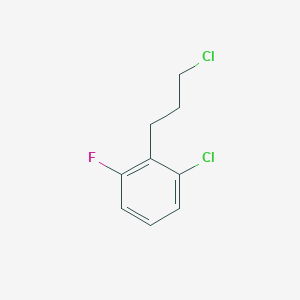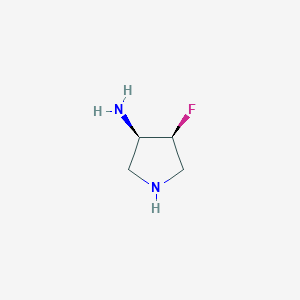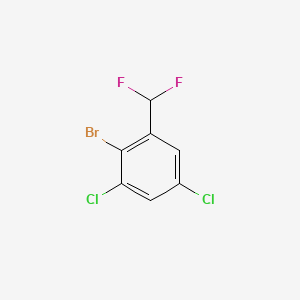![molecular formula C10H16N2O2 B13492784 {1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol](/img/structure/B13492784.png)
{1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol is a chemical compound with a unique structure that includes a pyrazole ring and an oxane (tetrahydropyran) moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of oxane derivatives with pyrazole intermediates. The reaction conditions often include the use of catalysts such as palladium or copper, and the reactions are typically carried out in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and scaling up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
{1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
{1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of {1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications .
Comparación Con Compuestos Similares
Similar Compounds
1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine: This compound shares a similar structure but differs in the position of the functional groups.
3(5)-Substituted Pyrazoles: These compounds have variations in the substitution pattern on the pyrazole ring, leading to different chemical and biological properties.
Uniqueness
Its structure allows for diverse modifications, making it a valuable compound for various research and industrial purposes.
Propiedades
Fórmula molecular |
C10H16N2O2 |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
[1-(oxan-4-ylmethyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C10H16N2O2/c13-8-10-5-11-12(7-10)6-9-1-3-14-4-2-9/h5,7,9,13H,1-4,6,8H2 |
Clave InChI |
HAYDRBJPKRYUSA-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1CN2C=C(C=N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


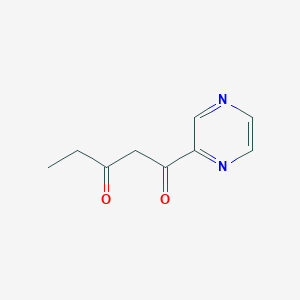
![4-{3-Chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B13492710.png)
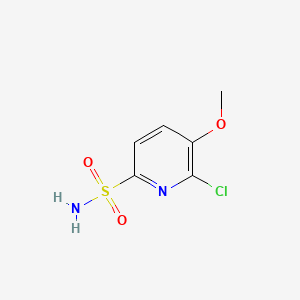
![3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13492727.png)
amine hydrochloride](/img/structure/B13492740.png)
![rac-(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13492746.png)
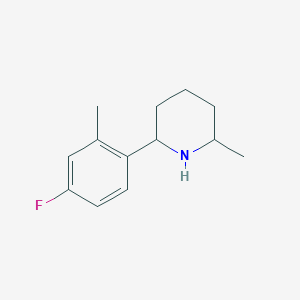
![2-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13492763.png)
![{5-Oxa-2-azaspiro[3.4]octan-6-yl}methanol](/img/structure/B13492771.png)
![5-[(3-Amino-2,2-dimethyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492785.png)

